molecular formula C24H34N4O6S2 B2572280 N'1,N'6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide CAS No. 301314-50-1

N'1,N'6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide

Cat. No.: B2572280
CAS No.: 301314-50-1
M. Wt: 538.68
InChI Key: XXZOUVSAJWLYRG-UHFFFAOYSA-N
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Description

N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is a chemical compound with the molecular formula C24H34N4O6S2 and a molecular weight of 538.68 g/mol. This compound is primarily used in scientific research and exhibits interesting properties such as thermal stability and self-assembly behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can be synthesized through a condensation reaction between 1,6-dihydrazidehexane and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with nucleophiles replacing sulfonyl groups.

Scientific Research Applications

N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide has several scientific research applications:

    Material Science: Due to its thermal stability and self-assembly behavior, it is used in the development of supramolecular assemblies such as nanofibers and vesicles

    Medicinal Chemistry: It has been investigated for its potential antibacterial and antifungal properties. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other derivatives.

Mechanism of Action

The exact mechanism of action of N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, potentially disrupting cell membranes or interfering with enzyme activity . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonyl Hydrazones: These compounds share the 2,4,6-trimethylbenzenesulfonyl group and exhibit similar antibacterial activity.

    N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide: This compound has similar structural features and is used in similar applications.

Uniqueness

N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is unique due to its specific combination of thermal stability, self-assembly behavior, and potential biological activity. Its ability to form supramolecular assemblies sets it apart from other similar compounds, making it a valuable material for various scientific research applications.

Biological Activity

N'1,N'6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes two sulfonyl groups attached to a hexanedihydrazide backbone. The presence of the 2,4,6-trimethylbenzene moiety enhances the lipophilicity and solubility of the compound in organic solvents.

Property Value
Chemical Formula C₁₄H₁₈N₂O₄S₂
Molecular Weight 342.44 g/mol
CAS Number [Not available]

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties. The following sections detail these activities.

Anti-Inflammatory Activity

Studies have demonstrated that compounds with sulfonamide groups can inhibit pro-inflammatory cytokines. For instance, a study by Pakulska et al. (2009) highlighted the anti-inflammatory effects of sulfonamide derivatives through the inhibition of cytokine release in macrophages .

Analgesic Properties

The analgesic effects of hydrazide derivatives have been documented in various studies. The mechanism often involves the modulation of pain pathways through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in prostaglandin synthesis .

Anticancer Activity

The anticancer potential of hydrazides has been explored extensively. A notable case study involved a series of hydrazone derivatives that showed significant cytotoxicity against various cancer cell lines. The proposed mechanism includes the induction of apoptosis via mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl groups can interact with active sites on enzymes such as COX, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

  • Study on Anti-Inflammatory Effects : A study demonstrated that a related hydrazide derivative reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .
  • Cytotoxicity Assessment : In vitro studies indicated that hydrazide derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S2/c1-15-11-17(3)23(18(4)12-15)35(31,32)27-25-21(29)9-7-8-10-22(30)26-28-36(33,34)24-19(5)13-16(2)14-20(24)6/h11-14,27-28H,7-10H2,1-6H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOUVSAJWLYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=O)CCCCC(=O)NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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